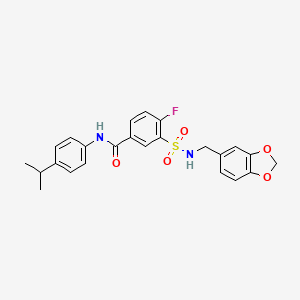

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

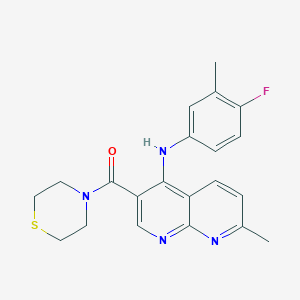

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulcotrione and is a herbicide used to control weeds in crops such as corn, soybeans, and cotton. It is a post-emergent herbicide that is applied after the weeds have already emerged from the soil.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Tetrahydroisoquinolines : A study developed new synthetic equivalents based on Weinreb amide functionality for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, demonstrating the utility of related compounds in the convenient synthesis of complex molecular structures (Kommidi, Balasubramaniam, & Aidhen, 2010).

Radiosynthesis for PET Evaluation : Compounds containing methylsulfonyl groups have been labeled with carbon-11 for PET imaging studies, highlighting their relevance in developing diagnostic tools for diseases like Alzheimer's (Kumata et al., 2015).

Solvation and Arylsulfonylation : The direct transformation of methyl esters of amino acids into arylsulfonamido esters showcases the role of specific solvation in enhancing reaction selectivity, illustrating the compound's utility in selective chemical synthesis (Penso et al., 2003).

Drug Metabolism Studies

- Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds has been demonstrated, facilitating the structural characterization of drug metabolites (Zmijewski et al., 2006).

Polymer Science and Material Chemistry

Post-Polymerization Functionalization : A method for the α-terminal functionalization of polysarcosine using a methylsulfonylphenyl-derived initiator demonstrates the versatility of such compounds in polymer science for creating materials with tailored surface functionalities (Borova et al., 2021).

Synthesis of Poly(sulfonium Cation) : The polymerization of methyl 4-phenylthiophenyl sulfoxide into poly(methyl-4-phenylthiophenylsulfonium), and its application as an alkylating reagent, underscores the utility of sulfone derivatives in creating novel polymeric materials (Shouji et al., 1994).

Propiedades

IUPAC Name |

methyl 2-(4-methyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDWFRULUAVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)

![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2803586.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)

![4-[[6-bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2803592.png)

![N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2803593.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2803596.png)